N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine
Description
N-[(2-Bromo-5-butoxyphenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a bromine atom at the ortho-position and a butoxy group at the para-position of the phenyl ring. The compound’s structure combines a halogen (bromine) and an alkoxy (butoxy) substituent, which influence its electronic, physicochemical, and biological properties.
Properties
IUPAC Name |
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-2-3-8-17-13-6-7-14(15)11(9-13)10-16-12-4-5-12/h6-7,9,12,16H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBSXLYERLDPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Bromination: The starting material, 2-butoxybenzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to form 2-bromo-5-butoxybenzyl bromide.
Cyclopropanation: The brominated intermediate is then reacted with cyclopropylamine under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating or the use of a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Cyclopropane Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The bromo-butoxy derivative’s estimated molecular weight (~298 g/mol) exceeds analogs due to the bulky butoxy group.
- Lipophilicity : The butoxy group increases hydrophobicity, which may improve blood-brain barrier penetration relative to polar nitro or chloro derivatives .
Biological Activity
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine is a compound of interest due to its potential biological activities, particularly in relation to neuropharmacology and its interaction with monoamine oxidase (MAO) enzymes. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16BrN
- Molecular Weight : 273.18 g/mol
- SMILES Notation : Cc1cc(Br)cc(c1)CC(C1CC1)N
This compound features a cyclopropanamine core attached to a brominated phenyl ring, which is modified by a butoxy group. The presence of these functional groups is significant for its biological activity.
This compound primarily interacts with monoamine oxidase type B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters such as dopamine. MAO-B catalyzes the oxidative deamination of biogenic amines, influencing neurotransmitter levels in the central nervous system (CNS) and peripheral tissues .
Inhibition of MAO-B
Studies have shown that compounds with similar structures can act as selective inhibitors of MAO-B, leading to increased levels of neuroactive amines, which may benefit conditions like Parkinson's disease and depression . The inhibition of MAO-B can result in neuroprotective effects by preventing the breakdown of dopamine, thereby enhancing dopaminergic signaling.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various contexts:
- Neurodegenerative Disorders : Due to its potential to inhibit MAO-B, this compound may serve as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . Increased dopamine levels can alleviate symptoms associated with these disorders.
- Mood Disorders : The modulation of neurotransmitter levels through MAO-B inhibition also suggests potential applications in treating mood disorders like depression .
Case Studies
Several studies have investigated the effects of MAO-B inhibitors on patients with Parkinson's disease:
- Clinical Trial on Rasagiline : Rasagiline is a known MAO-B inhibitor that has shown efficacy in improving motor symptoms in Parkinson's patients. Similar compounds could offer comparable benefits .
- Neuroprotective Effects : Research indicates that selective MAO-B inhibitors may provide neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells, which is critical in the progression of neurodegenerative diseases .
Data Tables
| Compound | Target Enzyme | Therapeutic Use | Status |
|---|---|---|---|
| This compound | MAO-B | Parkinson's Disease | Under Investigation |
| Rasagiline | MAO-B | Parkinson's Disease | Approved |
| Selegiline | MAO-B | Major Depressive Disorder | Approved |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
